molecular formula C18H19NO5S B8598077 5-Methanesulfonyloxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester

5-Methanesulfonyloxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester

Cat. No.: B8598077
M. Wt: 361.4 g/mol
InChI Key: UAGTZHGSHZBUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methanesulfonyloxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C18H19NO5S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

benzyl 5-(methylsulfonyloxymethyl)-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C18H19NO5S/c1-25(21,22)24-13-15-7-8-16-10-19(11-17(16)9-15)18(20)23-12-14-5-3-2-4-6-14/h2-9H,10-13H2,1H3

InChI Key

UAGTZHGSHZBUCL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC2=C(CN(C2)C(=O)OCC3=CC=CC=C3)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled solution (5° C.) of 5-hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester (11 Kg, 38.8 mol, step 7) and Et3N (7.04 L, 50.6 mol) in DCM (55 L) was added methanesulphonyl chloride (2.97 L, 38.4 mol) so that the internal temp <10° C. After stirring for 0.5 h at 5° C. the solution was used below in step 9.
Quantity
11 kg
Type
reactant
Reaction Step One
Name
Quantity
7.04 L
Type
reactant
Reaction Step One
Quantity
2.97 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester (65.75 g, 0.232 mol) in THF (470 mL) and EtOAc (770 mL) was added Et3N (39 mL, 0.28 mol). The solution was cooled in an ice-bath and a solution of methanesulphonyl chloride (19 mL, 0.245 mol) dissolved in EtOAc (50 mL) was added (so that the internal temp <12° C.). After stirring for 2 h in the ice-bath further additions of methanesulphonyl chloride (1.9 mL and 0.95 mL) and Et3N (3.9 mL) were made (so that by tlc there was no remaining starting material after a further 1 h of stirring). NaHCO3 (550 mL) was added and the solution stirred for 20 mins then saturated brine (200 mL) was added and the phases were separated. The organic phase was dried (MgSO4) and evaporated with seeding to give a damp solid which was used in the next step without thorough drying.
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
65.75 g
Type
reactant
Reaction Step Two
Name
Quantity
39 mL
Type
reactant
Reaction Step Two
Name
Quantity
470 mL
Type
solvent
Reaction Step Two
Name
Quantity
770 mL
Type
solvent
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.9 mL
Type
reactant
Reaction Step Four
Quantity
550 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

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